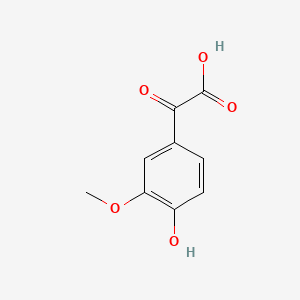

Acide 2-(4-hydroxy-3-méthoxyphényl)-2-oxoacétique

Vue d'ensemble

Description

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid, also known as 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid, is a useful research compound. Its molecular formula is C9H8O5 and its molecular weight is 196.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

Ce composé est utilisé dans la synthèse de composés hybrides. Par exemple, un composé hybride composé d'acide (E)-3-(4-hydroxy-3-méthoxyphényl)acrylique (acide férulique) et de 6,7-hydroxycoumarine (esculetine) a été préparé avec un rendement de 61 % par réaction d'estérification . Cela montre le potentiel de ce composé dans le domaine de la synthèse organique .

Propriétés antioxydantes

Le composé aurait des effets antioxydants. Cela en fait un candidat potentiel pour le développement de traitements contre les affections causées par le stress oxydatif .

Propriétés anti-inflammatoires

Le composé présente également des propriétés anti-inflammatoires . Cela suggère qu'il pourrait être utilisé dans le développement de médicaments anti-inflammatoires .

Propriétés anticancéreuses

Le composé s'est révélé avoir des propriétés anticancéreuses . Cela indique son utilisation potentielle dans la recherche et le traitement du cancer .

Effets neuroprotecteurs

Le composé aurait des effets neuroprotecteurs . Cela suggère qu'il pourrait être utilisé dans le traitement des maladies neurodégénératives .

Régulation métabolique

Le composé s'est révélé améliorer les conditions métaboliques de l'hôte chez les souris obèses induites par un régime alimentaire . Cela indique son utilisation potentielle dans le traitement des troubles métaboliques .

Modulation du microbiote intestinal

Le composé s'est révélé moduler les microbes intestinaux associés à l'homéostasie métabolique de l'hôte . Cela suggère son utilisation potentielle dans la régulation du microbiote intestinal .

Métabolisme lipidique hépatique

Le composé s'est révélé réguler le métabolisme lipidique hépatique . Cela indique son utilisation potentielle dans le traitement des maladies du foie .

Orientations Futures

: AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(5), 309–316. Read more : NIST Chemistry WebBook. (2010). 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-. View details : NIST Chemistry WebBook. (2010). 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester. View details

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), are end-products from gut microbiota from dietary polyphenols . These compounds might contribute to their health benefits by interacting with various targets in the body .

Mode of Action

It is suggested that similar compounds like hmpa might interact with their targets to bring about beneficial health effects

Biochemical Pathways

It is known that similar compounds like hmpa can influence hepatic lipid metabolism via gpr41 . This suggests that 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid might also affect similar pathways and have downstream effects on lipid metabolism.

Pharmacokinetics

Studies on hmpa in sprague-dawley rats have shown that after oral administration, intact and conjugated hmpas in the bloodstream were detected and reached the maximum concentration in 15 minutes . HMPA and its conjugates were also detected in the target organs 6 hours post-administration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles .

Result of Action

It is suggested that similar compounds like hmpa might have various beneficial health effects, such as antidiabetic properties, anticancer activities, and cognitive function improvement .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid. For instance, the gut microbiota plays a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host . Therefore, factors that influence the gut microbiota, such as diet and lifestyle, could potentially affect the action of this compound.

Analyse Biochimique

Biochemical Properties

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as hydroxycinnamate reductase, which facilitates its conversion into other bioactive compounds . Additionally, it interacts with various proteins and biomolecules, influencing their activity and stability. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

The effects of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance muscle function and improve hepatic glucose and lipid metabolism . Furthermore, it inhibits protein catabolism and promotes muscle development, indicating its potential benefits in muscle health and performance.

Molecular Mechanism

At the molecular level, 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid exerts its effects through various mechanisms. It binds to specific receptors such as GPR41, which plays a crucial role in lipid metabolism and anti-obesity effects . The compound also influences enzyme activity, either inhibiting or activating them, which in turn affects gene expression and metabolic pathways. These molecular interactions are vital for understanding the compound’s therapeutic potential and its role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in various conditions, and its degradation products have been analyzed to determine their impact on cellular processes . Long-term studies have indicated that the compound maintains its beneficial effects on muscle function and metabolism, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid vary with different dosages in animal models. Low doses have been shown to enhance muscle strength and improve metabolic functions, while high doses may lead to adverse effects such as toxicity and metabolic imbalances . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safety and efficacy in clinical applications.

Metabolic Pathways

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other bioactive compounds. It is metabolized by gut microbiota into metabolites such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, which further participates in metabolic processes . These pathways are essential for understanding the compound’s role in metabolism and its potential health benefits.

Transport and Distribution

The transport and distribution of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid within cells and tissues are critical for its biological activity. The compound is rapidly absorbed and distributed to various organs, including the liver, kidneys, and muscles . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes, ensuring its availability for metabolic processes and therapeutic effects.

Subcellular Localization

The subcellular localization of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on metabolic pathways and cellular processes . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring its proper function and therapeutic potential.

Propriétés

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,10H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAYTVADCVBACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174059 | |

| Record name | Vanilglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2021-40-1 | |

| Record name | Vanilglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002021401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanilglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

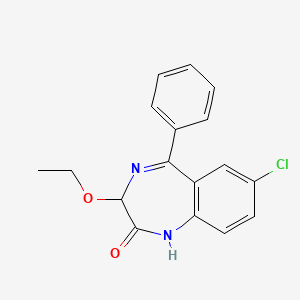

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol](/img/structure/B1220173.png)

![6,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B1220176.png)